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Compound of Interest

Compound Name: Boron trichloride

Cat. No.: B046275

This technical support center provides troubleshooting guidance and answers to frequently
asked questions regarding byproduct formation during the BCIs plasma etching of Gallium
Nitride (GaN). It is intended for researchers, scientists, and professionals working in materials
science and semiconductor fabrication.

Troubleshooting Guide

This section addresses common problems encountered during the BCls plasma etching of
GaN, offering potential causes and solutions.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b046275?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b046275?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization

Check Availability & Pricing

Problem

Potential Causes

Recommended Solutions

Low Etch Rate

- Insufficient RF or ICP power-
High chamber pressure-
Incorrect gas mixture (too
much BClIs relative to Clz)-
Redeposition of non-volatile

etch byproducts

- Increase RF and/or ICP
power to enhance ion
bombardment and plasma
density.- Decrease chamber
pressure to increase the mean
free path of reactive species.-
Increase the percentage of Clz
in the gas mixture, as ClI
radicals are the primary
etchant for GaN.[1]- Optimize
substrate temperature to
facilitate the desorption of etch

byproducts like GaClx.

Poor Surface Morphology
(Roughness, Pitting)

- Excessive ion bombardment
(high RF power)- Formation
and redeposition of boron-
containing residues[2]-
Micromasking from sputtered
mask material or chamber

contaminants

- Reduce RF power to
minimize physical sputtering
damage.- Adjust the Cl2/BCls
ratio; a higher BCls
concentration can sometimes
lead to smoother surfaces, but
may also cause residue
formation.[3]- Perform a pre-
etch clean with a short BCls
plasma step to remove native
oxides and other surface
contaminants.[4][5]- Ensure
the mask material is robust
and does not sputter
significantly under the etch

conditions.

Formation of Pillars or "Grass"

- Micromasking from involatile
materials- Sputtered oxide
debris from the mask
sidewalls, especially when
using SiO2 masks[4][5]

- A pre-etch clean with BCls
plasma can help remove
potential micromasking agents.
[4][5]- Optimize the mask
patterning process to ensure

clean and smooth sidewalls.-
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Adjusting etch parameters to
favor chemical etching over
physical sputtering can

sometimes mitigate this issue.

Sidewall Profile Issues

(Sloping, Faceting)

- Mask erosion during the etch
process- Excessive chemical
etching component leading to
isotropic etching- Redeposition

of byproducts on the sidewalls

- Use a more robust mask
material with high selectivity to
the GaN etch chemistry.-
Optimize the balance between
physical (ion bombardment)
and chemical etching by
adjusting RF power and gas
chemistry. Increasing the
physical component can lead
to more anisotropic profiles.-
Elevated substrate
temperatures can sometimes
improve sidewall profiles by
enhancing the volatility of
byproducts.[2][3]

Post-Etch Residue

- Formation of non-volatile
boron compounds (e.g., BxCly,
BN)[2][6][7]- Redeposition of
GaClx byproducts- Polymer-
like film deposition (BxCly)[6]

[8]

- Increasing the substrate
temperature can enhance the
volatility of boron- and
chlorine-containing
byproducts.[2][7]- A post-etch
treatment, such as an Oz
plasma clean or a wet etch in
dilute HCI, can be effective in
removing some residues.-
Adjusting the ion energy to be
within a specific range (~32-60
eV) may prevent the
deposition of BxCly polymer
films.[6][8]

Frequently Asked Questions (FAQSs)
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Q1: What are the primary etch byproducts in BCIs/Clz plasma etching of GaN?

The primary volatile etch byproducts are gallium chlorides (GaClx) and nitrogen-containing
species.[9] However, several less volatile or non-volatile byproducts can form and redeposit on
the surface, including boron-chlorine compounds (BxCly), boron nitride (BN), and gallium oxide
if oxygen is present in the chamber.[2][6][7] These byproducts can affect the etch rate, surface
morphology, and device performance.

Q2: How does the addition of BClIs to a Clz plasma affect the GaN etch process?

Adding BCls to a Clz plasma has several effects:

Native Oxide Removal: BCls is effective at scavenging oxygen and water vapor, helping to
remove the native Gaz0s layer from the GaN surface, which is crucial for initiating the etch
process.[2]

o Etch Rate Modification: Generally, increasing the BCls concentration relative to Clz
decreases the GaN etch rate because the concentration of reactive chlorine radicals and
ions is reduced.[1][10]

o Surface Morphology: The addition of BCls can lead to smoother etched surfaces by
passivating the sidewalls and reducing the chemical etch component.[3] However, excessive
BCls can lead to the formation of boron-containing residues.[2]

o Selectivity: BCls addition can influence the etch selectivity to different mask materials. For
instance, it has been shown to inhibit the etching of Ni masks, thereby increasing the GaN/Ni
selectivity.[10]

Q3: What is the role of substrate temperature in BCls plasma etching of GaN?

Substrate temperature plays a critical role in the desorption of etch byproducts. Higher
temperatures increase the volatility of GaClx and boron-containing residues.[2][7] Etching at
elevated temperatures (e.g., >230°C) can lead to smoother etch profiles and reduced surface
contamination.[2] However, excessively high temperatures can also increase the chemical etch
rate, potentially leading to more isotropic profiles.[2]

Q4: Can post-etch cleaning procedures remove byproducts?
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Yes, post-etch cleaning is often necessary. Depending on the nature of the residue, different
methods can be employed:

» Wet Chemical Cleaning: A dip in dilute hydrochloric acid (HCI) can be effective in removing
metallic compounds and some chloride residues.[2]

e Plasma Cleaning: An in-situ or ex-situ oxygen (Oz) plasma treatment can be used to remove
carbon-based contamination and some polymer-like films.

» Annealing: Post-etch annealing at elevated temperatures can help to desorb volatile
residues and potentially repair some plasma-induced surface damage.

Experimental Protocols
Typical BCI3/Cl2 Plasma Etching Protocol for GaN

This protocol provides a general framework. Optimal parameters will vary depending on the
specific etching system and desired outcome.

e Sample Preparation:

o Clean the GaN wafer using a standard solvent cleaning process (e.g., acetone,
isopropanol, deionized water).

o Perform a pre-treatment to remove the native oxide, for example, by dipping in a dilute
solution of hydrofluoric acid (HF) or hydrochloric acid (HCI).[2]

o Deposit and pattern the desired mask material (e.g., SiOz, SiNx, Ni).

e Plasma Etching (Inductively Coupled Plasma - ICP):

[¢]

Load Sample: Transfer the prepared sample into the ICP chamber.

[e]

Chamber Conditioning: It is good practice to run a conditioning plasma (e.qg., with the etch
gases) for a few minutes with the shutter closed to stabilize the chamber environment.

[e]

Etching Parameters:
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» Gas Flow: Set the flow rates for Cl2 and BCls. A common starting point is a mixture with
a higher proportion of Clz (e.g., 70-90%).[11]

» Pressure: Set the chamber pressure, typically in the range of a few mTorr.[11]

» |CP Power: Apply ICP power to generate a high-density plasma. This primarily controls
the ion density.

» RF Power (Bias): Apply RF power to the substrate stage to control the ion energy (DC
bias).

» Substrate Temperature: Set the desired substrate temperature.

o Initiate Etch: Open the shutter to expose the sample to the plasma for the desired
duration.

o Terminate Etch: Close the shutter, turn off the plasma and gas flows.

o Unload Sample: Vent the chamber and remove the sample.

e Post-Etch Characterization:

o

Etch Depth: Measure the etch depth using a profilometer or scanning electron microscope
(SEM).

o Surface Morphology: Analyze the surface roughness and morphology using atomic force
microscopy (AFM) or SEM.

o Sidewall Profile: Examine the etch profile and sidewall angle using cross-sectional SEM.

o Surface Composition: Investigate the presence of residues using X-ray photoelectron
spectroscopy (XPS).

Data Presentation
Table 1: Effect of CI2/BCIls Gas Ratio on GaN Etch Rate
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GaN
ICP RF Pressur Total ] ] Etch
% Cl2in DC Bias Referen
Power Power e Flow Rate
Cl2/BCIs (V) . ce
(W) (W) (mTorr) (sccm) (nm/min
)
1000 100 7 70 10% -350 ~150 [1]
1000 100 7 70 90% -279 ~850 [1]
- - 1 200 75% - 1070 [10]
- - 1 200 100% - 1230 [10]
Table 2: Example Etch Selectivities
Etch Mask GaN Etch Mask Etch Selectivity
) ) Reference
Chemistry Material Rate Rate (GaN:Mask)
Cl2/BCls ) ~845.3 ~106.7
SiO2 _ _ 7.92 [3][11]
(90%/10%) nm/min nm/min
Cl2/BCl3 ) >1000 ]
Ni ) ~22 nm/min ~46 [10]
(90%/10%) nm/min
BCls SiO2 9 nm/min ~10 nm/min ~0.9 [4]
Visualizations
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Post-Etch Analysis

XPS
(Residue Analysis)

Sample Preparation BCI3 Plasma Etching
Native Oxide Removal > Mask Deposition | | Load into > Plasma Etch > Unload from | | AFM / SEM
Solvent Clean (e.g., HF/HCI dip) & Patterning 1 ICP Chamber (Cl2/BCI3) Chamber 1 (Surface Roughness)

Profilometry / SEM
(Etch Depth, Profile)

Click to download full resolution via product page

Caption: Experimental workflow for BCls plasma etching of GaN.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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